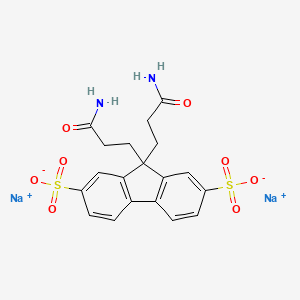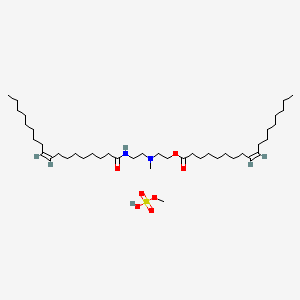![molecular formula C5H11K4NO6P2 B12675387 Tetrapotassium [(propylimino)bis(methylene)]diphosphonate CAS No. 94278-03-2](/img/structure/B12675387.png)
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is a chemical compound with the molecular formula C5H15NO6P2K4 and a molecular weight of 399.484662. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include:
Reactants: Propylamine, formaldehyde, phosphorous acid, and potassium hydroxide.
Solvent: Water or an appropriate organic solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH: The pH is adjusted to neutral using potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used.
Purification: The product is purified using crystallization or filtration techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反应分析
Types of Reactions
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphonate derivatives, and substituted phosphonates .
科学研究应用
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in water treatment, detergents, and as a corrosion inhibitor.
作用机制
The mechanism of action of tetrapotassium [(propylimino)bis(methylene)]diphosphonate involves its ability to chelate metal ions and stabilize reactive intermediates. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved are related to metal ion chelation and stabilization of reactive species .
相似化合物的比较
Similar Compounds
Tetrapotassium ethylenediaminetetraacetate: Another chelating agent with similar applications.
Tetrapotassium pyrophosphate: Used in similar industrial applications as a stabilizer and corrosion inhibitor.
Tetrapotassium tripolyphosphate: Employed in detergents and water treatment.
Uniqueness
Tetrapotassium [(propylimino)bis(methylene)]diphosphonate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other similar compounds. Its ability to form stable complexes with metal ions makes it particularly valuable in various applications .
属性
CAS 编号 |
94278-03-2 |
|---|---|
分子式 |
C5H11K4NO6P2 |
分子量 |
399.48 g/mol |
IUPAC 名称 |
tetrapotassium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;;/q;4*+1/p-4 |
InChI 键 |
VQPGDBQRFZFNKO-UHFFFAOYSA-J |
规范 SMILES |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
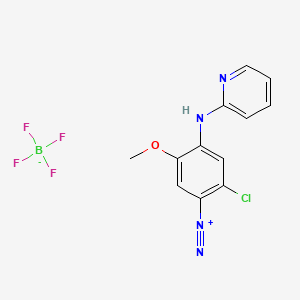
![1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol](/img/structure/B12675323.png)
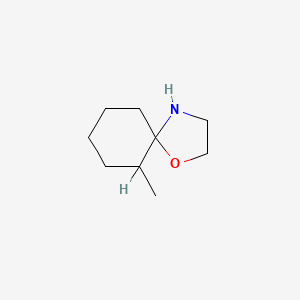
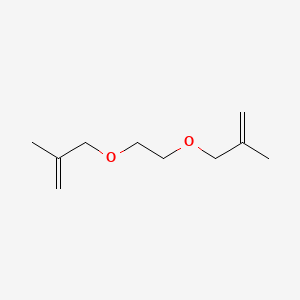

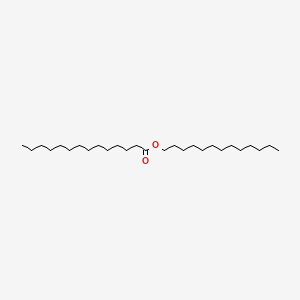
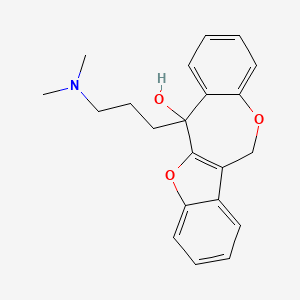
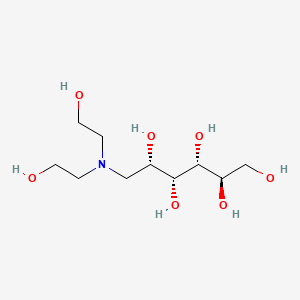
![3,4,7,8,9,10-Hexahydro-5,7,7,8,10,10-hexamethyl-1H-naphtho[1,2-C]pyran](/img/structure/B12675363.png)
